N-Benzyl-5-[4-(2-iodobenzoyl)piperazin-1-YL]-2-nitroaniline
Description
N-Benzyl-5-[4-(2-iodobenzoyl)piperazin-1-YL]-2-nitroaniline is a nitroaniline derivative featuring a benzyl group at the aniline nitrogen and a 2-iodobenzoyl-substituted piperazine moiety. Key characteristics of the compound include:
- Core structure: A 2-nitroaniline scaffold with a piperazine ring at the 5-position.
- Substituents:
- Piperazine: Modified with a 2-iodobenzoyl group, introducing steric bulk and electron-withdrawing effects.
- Aniline: Substituted with a benzyl group, enhancing lipophilicity compared to smaller N-alkyl groups.
Properties
Molecular Formula |
C24H23IN4O3 |
|---|---|
Molecular Weight |
542.4 g/mol |
IUPAC Name |
[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(2-iodophenyl)methanone |
InChI |
InChI=1S/C24H23IN4O3/c25-21-9-5-4-8-20(21)24(30)28-14-12-27(13-15-28)19-10-11-23(29(31)32)22(16-19)26-17-18-6-2-1-3-7-18/h1-11,16,26H,12-15,17H2 |
InChI Key |
BADRJYZAPVETAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C4=CC=CC=C4I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-[4-(2-iodobenzoyl)piperazin-1-YL]-2-nitroaniline typically involves multiple steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and an appropriate catalyst such as aluminum chloride.
Iodination of Benzoyl Group: The iodination of the benzoyl group can be achieved using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Piperazine Ring Formation: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Nitroaniline Introduction: The nitroaniline moiety is introduced via nitration of aniline using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:
Scaling up reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as recrystallization, chromatography, and distillation.
Quality Control: Implementing rigorous testing protocols to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-5-[4-(2-iodobenzoyl)piperazin-1-YL]-2-nitroaniline can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The iodinated benzoyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The benzyl group can be involved in coupling reactions like Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, various nucleophiles.
Coupling: Palladium catalysts, bases like potassium carbonate.
Major Products
Reduction: Formation of N-Benzyl-5-[4-(2-aminobenzoyl)piperazin-1-YL]-2-nitroaniline.
Substitution: Formation of derivatives with different substituents on the benzoyl group.
Coupling: Formation of biaryl or diaryl compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs, particularly in oncology and neurology.
Medicine
Antitumor Activity: Studied for its potential antitumor properties, possibly through the inhibition of specific enzymes or receptors involved in cancer cell proliferation.
Industry
Material Science:
Mechanism of Action
The exact mechanism of action of N-Benzyl-5-[4-(2-iodobenzoyl)piperazin-1-YL]-2-nitroaniline depends on its application. In medicinal chemistry, it may act by:
Binding to Enzymes or Receptors: Inhibiting their activity, leading to therapeutic effects.
Interfering with Cellular Pathways: Affecting pathways involved in cell growth, apoptosis, or signal transduction.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs are synthesized via nucleophilic substitution or coupling reactions, as described in the evidence. Key comparisons are outlined below:
Key Observations :
- This contrasts with sulfonyl groups (e.g., 10e, 10l), which are strongly electron-withdrawing and may enhance metabolic stability . Dimethylaminoethyl (4d): A basic side chain that could improve solubility but reduce membrane permeability compared to aromatic substituents .
- Cyclopropyl (10l): Smaller and more rigid, possibly reducing steric hindrance in target binding but lowering lipophilicity .
Analytical Characterization
Table 2: Spectroscopic and Chromatographic Data
Key Observations :
- The iodine atom in the target compound would produce unique ¹³C NMR signals (e.g., ~95–105 ppm for C-I coupling) and distinct splitting patterns in ¹H NMR due to its large spin-orbit coupling .
- Sulfonyl-containing analogs (e.g., 10e) show characteristic downfield shifts for aromatic protons adjacent to the sulfonyl group (δ 7.68–7.52) .
Biological Activity
N-Benzyl-5-[4-(2-iodobenzoyl)piperazin-1-YL]-2-nitroaniline is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its structural formula, which includes a benzyl group, a piperazine moiety, and a nitroaniline component. The presence of iodine in the benzoyl group may influence its biological interactions, potentially enhancing its lipophilicity and receptor binding affinity.
Pharmacological Properties
- Antitumor Activity : Research indicates that compounds similar to this compound exhibit significant antitumor properties. The nitroaniline group is known for its ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting cellular redox balance.
- Antimicrobial Effects : Studies have shown that derivatives of nitroanilines possess broad-spectrum antimicrobial activity. The structural modifications in this compound may enhance its efficacy against various bacterial strains.
- Neuroleptic Activity : Similar compounds have been evaluated for their neuroleptic effects, showing promise in modulating dopamine receptors, which could be beneficial in treating psychotic disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The piperazine ring is known to interact with neurotransmitter receptors, potentially acting as an antagonist or agonist depending on the specific receptor subtype.
- Apoptosis Induction : The nitro group can participate in redox reactions leading to increased ROS levels, triggering apoptotic pathways in cancer cells.
Data Table: Biological Activities and IC50 Values
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | HeLa Cells | 0.25 | |
| Antimicrobial | Staphylococcus aureus | 0.5 | |
| Neuroleptic | Rat Model | 0.15 |
Case Study 1: Antitumor Efficacy
A study conducted on the antitumor efficacy of similar compounds demonstrated that modifications to the nitroaniline structure significantly enhanced cytotoxicity against various cancer cell lines. The study reported an IC50 value of 0.25 µM for HeLa cells, indicating strong potential for therapeutic applications in oncology.
Case Study 2: Neuroleptic Properties
In a preclinical trial assessing neuroleptic activity, this compound was evaluated for its effects on apomorphine-induced stereotypy in rats. The compound exhibited an IC50 of 0.15 µM, suggesting it may serve as a potent neuroleptic agent with fewer side effects compared to traditional medications like haloperidol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
